molecular formula C24H46N6O14 B1678403 Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) CAS No. 144-29-6

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

Cat. No.: B1678403
CAS No.: 144-29-6
M. Wt: 642.7 g/mol
InChI Key: JDDHUROHDHPVIO-UHFFFAOYSA-N
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Description

Piperazine citrate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is primarily used as an anthelmintic agent to treat parasitic worm infections, such as those caused by roundworms and pinworms . Piperazine citrate works by paralyzing the parasites, making it easier for the host body to expel them.

Mechanism of Action

Target of Action

The primary target of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .

Pharmacokinetics

Piperazine is an anthelminthic, especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, a condition primarily seen in children

Result of Action

The molecular and cellular effects of Piperazine’s action primarily involve the induction of flaccid paralysis in worms . By binding to GABA receptors, Piperazine interferes with the normal function of the worms’ muscle cells, leading to their immobilization and eventual expulsion from the host organism .

Action Environment

The action, efficacy, and stability of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid dust formation and breathing in dust, fume, gas, mist, vapours, or spray . These precautions suggest that the compound’s action can be affected by factors such as ventilation, exposure to air, and physical form (e.g., dust vs. solid).

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine citrate can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: In industrial settings, piperazine is often synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, or by the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Piperazine citrate is then formed by combining piperazine with citric acid .

Chemical Reactions Analysis

Types of Reactions: Piperazine citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperazine citrate has a wide range of applications in scientific research:

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDHUROHDHPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent)
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883334
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-29-6
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
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Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Reactant of Route 3
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
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Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Reactant of Route 5
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Reactant of Route 6
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

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